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Stannous dioctanoate

Organotin impurity profiling TBT regulatory compliance Polyurethane catalyst toxicology

Stannous dioctanoate (CAS 1912-83-0), systematically named tin(II) dioctanoate or octanoic acid tin(2+) salt (2:1), is a divalent organotin carboxylate with the molecular formula C₁₆H₃₀O₄Sn and a molecular weight of 405.1 g/mol. It appears as a pale yellow to amber, viscous liquid with a density of approximately 1.25 g/cm³ at 25 °C, a total tin content of ≥28.0 wt%, and a stannous (Sn²⁺) content of ≥27.25 wt%.

Molecular Formula C16H30O4Sn+2
Molecular Weight 405.1 g/mol
CAS No. 1912-83-0
Cat. No. B160931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStannous dioctanoate
CAS1912-83-0
Molecular FormulaC16H30O4Sn+2
Molecular Weight405.1 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Sn+2]
InChIInChI=1S/2C8H16O2.Sn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2
InChIKeyJQZRVMZHTADUSY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stannous Dioctanoate (CAS 1912-83-0) – A Primary Gel Catalyst for Polyurethane Foam and Ring-Opening Polymerization


Stannous dioctanoate (CAS 1912-83-0), systematically named tin(II) dioctanoate or octanoic acid tin(2+) salt (2:1), is a divalent organotin carboxylate with the molecular formula C₁₆H₃₀O₄Sn and a molecular weight of 405.1 g/mol [1]. It appears as a pale yellow to amber, viscous liquid with a density of approximately 1.25 g/cm³ at 25 °C, a total tin content of ≥28.0 wt%, and a stannous (Sn²⁺) content of ≥27.25 wt% [1]. This compound belongs to the class of tin(II) carboxylates widely deployed as Lewis acid catalysts; its primary industrial role is as a potent gelling catalyst in flexible polyurethane (PU) foam systems, where it selectively accelerates the polyol–isocyanate (NCO–OH) urethane-forming reaction over the competing water–isocyanate blowing reaction [2]. It also serves as an initiator for the ring-opening polymerization (ROP) of cyclic esters such as lactide and ε-caprolactone, enabling the industrial-scale production of biodegradable polyesters including polylactide (PLA) [3].

Why Generic Substitution of Stannous Dioctanoate (CAS 1912-83-0) with Other Tin Catalysts Frequently Fails in Polyurethane and Polymerization Processes


Organotin carboxylates are not interchangeable drop-in replacements despite their superficial structural similarities. Stannous dioctanoate differs fundamentally from dibutyltin dilaurate (DBTDL) in oxidation state (Sn²⁺ vs. Sn⁴⁺), ligand architecture (linear C8 carboxylate vs. branched C12 laurate with butyl groups), and consequently in every critical process parameter: hydrolytic stability, impurity profile, catalytic selectivity, and toxicity . Direct one-to-one substitution of DBTDL with stannous octoate in high-resilience (HR) slabstock foams induces a well-documented 'cold flow' dimensional stability failure that renders the product unusable, even when gel times appear matched in small-scale trials [1]. Conversely, substituting stannous dioctanoate with DBTDL in flexible foam formulations excessively shortens pot life and alters cell structure uniformity because DBTDL promotes both gelling and blowing reactions indiscriminately [2]. The quantitative evidence below demonstrates exactly why formulation-specific catalyst selection—not class-level assumption—determines process viability.

Quantitative Differentiation Evidence: Stannous Dioctanoate (1912-83-0) vs. Closest Industrial Comparators


Tributyltin (TBT) Impurity: Less Than 0.01% in Stannous Dioctanoate vs. Up to 0.6% in Dibutyltin Dilaurate

Stannous dioctanoate (SNOCT) exhibits a tributyltin (TBT) impurity level below the detection limit of standard analytical equipment (< 0.01%), whereas dibutyltin dilaurate (DBTDL) routinely contains measurable TBT at levels reaching 0.6% [1]. TBT is a recognized endocrine disruptor and antifouling biocide subject to stringent global regulatory restrictions. This near-absence of the highly toxic trialkyltin moiety in stannous dioctanoate is a direct consequence of its Sn²⁺ oxidation state and synthesis pathway via tin(II) oxide and n-octanoic acid, which precludes the disproportionation reactions that generate triorganotin byproducts in Sn⁴⁺ alkyltin systems [1].

Organotin impurity profiling TBT regulatory compliance Polyurethane catalyst toxicology

Relative Catalytic Activity per Unit Loading: Stannous Octoate at 0.1% Provides ~4-Fold Higher Activity per Unit Concentration than DBTDL

In a standardized comparative study of the NCO–OH (urethane-forming) reaction, stannous octoate at a loading of only 0.1% produced a relative catalytic activity of 540, while dibutyltin dilaurate (DBTDL/DBTL) required a five-fold higher loading of 0.5% to achieve a relative activity of 670 [1]. Normalizing activity to catalyst concentration reveals that stannous octoate delivers approximately 4.0 times the catalytic efficiency per unit loading (5,400 relative activity units per % catalyst) compared to DBTDL (1,340 relative activity units per % catalyst) [1]. Furthermore, when stannous octoate at 0.1% is combined with a tertiary amine co-catalyst (TMBDA at 0.5%), the synergistic system reaches a relative activity of 1,410—more than double the activity of DBTDL alone at 0.5% [1].

Polyurethane catalysis kinetics Synergistic catalyst systems NCO-OH reaction relative activity

Acute Oral Toxicity: Stannous Octoate LD50 3,400 mg/kg vs. DBTDL LD50 175 mg/kg – Approximately 19-Fold Difference

The acute oral toxicity (LD50, rat) of stannous octoate is reported as 3,400 mg/kg [1], while dibutyltin dilaurate (DBTDL) exhibits an LD50 of 175 mg/kg (oral, rat) , representing an approximately 19.4-fold lower acute toxicity for the Sn²⁺ compound. Cytotoxicity studies further corroborate this pattern: in a direct comparison using 3T3 fibroblasts and human endothelial cells (HEC), the rank order of cytotoxicity was DABCO (least) < TMBDA < stannous octoate (SnOct) < DBTDL (most), with SnOct demonstrating intermediate but consistently lower cytotoxicity than DBTDL across both cell lines [2]. This differential is attributed to the Sn²⁺ vs. Sn⁴⁺ oxidation state, as tetraorganotin and triorganotin species—potential degradation or impurity products of tetravalent tin catalysts—are known to exhibit significantly higher neuro- and immunotoxicity [3].

Organotin toxicology Catalyst safety profiling Occupational exposure risk

Hydrolytic Stability Trade-Off: Stannous Octoate Degrades Within Hours in Aqueous Systems While DBTDL Remains Stable for Months

Stannous octoate undergoes rapid hydrolysis in the presence of water at room temperature, losing catalytic activity within hours; systems containing stannous octoate and water are stable for only a few hours at ambient conditions [1]. In contrast, dibutyltin dilaurate can exist stably in the main resin system for several months under identical conditions [1]. This hydrolytic lability is a direct consequence of the Sn²⁺ carboxylate bond, which is far more susceptible to nucleophilic attack by water than the Sn⁴⁺–carbon bonds in DBTDL. Critically, this property simultaneously defines stannous dioctanoate's application niche: it cannot be used in pre-blended, water-containing polyether premix formulations, but it excels in two-component systems where the catalyst is kept separate from moisture until the moment of mixing [2]. Standard industrial-grade stannous octoate maintains a sealed shelf-life of 12 months in cool, dry storage conditions [3].

Catalyst hydrolytic stability Premix shelf-life Polyurethane formulation compatibility

Gel Time Tunability: Stannous Dioctanoate Enables Predictable 85-Minute to 12-Minute Gel Time Range via Concentration Adjustment (0.05–0.30 wt%)

In a systematic study of stannous octoate concentration effects on polyurethane gel time at 25 °C, increasing the catalyst loading from 0.05 wt% to 0.30 wt% reduced gel time from 85 minutes to 12 minutes—a reduction of 73 minutes (86% decrease) across a six-fold concentration range [1]. The concentration-response profile is: 0.00% > 120 min (no practical reaction), 0.05% → 85 min, 0.10% → 48 min (recommended standard), 0.15% → 32 min, 0.20% → 20 min (maximum for defect-free processing), 0.30% → 12 min (specialized rapid-cure applications only) [1]. Loadings above 0.20% risk mixing inhomogeneity, bubble entrapment, local overheating, and yellowing or carbonization [1]. This predictable, near-linear concentration–gel time relationship on a semi-log scale provides formulators with a precise 'catalytic rheostat' for tailoring processing windows to specific mold geometries and production line speeds.

Polyurethane gel time control Catalyst concentration-response Flexible foam process optimization

Comparative Foam Performance: Stannous Octoate at 0.15 phr Delivers Finer, More Uniform Cell Structure than DBTDL, DABCO, or Bismuth Carboxylate at Equivalent or Higher Loadings

In a comparative foam catalyst study under identical formulation conditions, stannous octoate at 0.15 phr produced a cream time of 38 seconds, gel time of 72 seconds, tack-free time of 110 seconds, and a rise height of 32 cm with a fine, uniform cell structure . Under the same test conditions, DBTDL at 0.10 phr required 125 seconds to gel (74% slower) and 210 seconds to become tack-free (91% slower) while producing only 27 cm of rise and a slightly coarse cell structure . The tertiary amine DABCO (triethylenediamine) at 0.3 phr produced a rapid 60-second cream time but an open, irregular cell structure. Bismuth carboxylate at 0.2 phr required 70 seconds to cream and 140 seconds to gel with coarse, uneven cell morphology . These data demonstrate that stannous octoate uniquely balances processing speed with final foam quality, achieving the fastest gel and cure of any tested catalyst while maintaining superior cell uniformity.

Flexible polyurethane foam Cell structure uniformity Catalyst performance benchmarking

Evidence-Driven Application Scenarios: Where Stannous Dioctanoate (CAS 1912-83-0) Provides Verifiable Procurement Advantages


Flexible Slabstock Polyurethane Foam – Maximizing Throughput with Fine, Uniform Cell Structure

In continuous flexible slabstock foam production for mattresses, furniture, and automotive seating, stannous dioctanoate at 0.15 phr delivers a gel time of 72 seconds—42% faster than DBTDL (125 seconds at 0.10 phr)—while producing a finer, more uniform cell structure that reduces scrap rate . Its balanced gelling selectivity prevents the premature blowing that causes foam collapse, and its higher catalytic activity per unit loading (relative activity 540 at 0.1% vs. DBTDL 670 at 0.5%) [1] enables lower effective catalyst usage. One manufacturer reported a 15% reduction in scrap rate after converting from amine-heavy to stannous octoate-dominated formulations .

TBT-Compliant High-Resilience Foam Formulations – Regulatory Risk Mitigation

For HR foam producers facing EU REACH and global regulatory pressure to eliminate tributyltin (TBT) from finished articles, stannous dioctanoate provides the only commercially established tin-based gelling catalyst with TBT content below the detection limit of standard analytical equipment (< 0.01%), compared with DBTDL which contains up to 0.6% TBT as a manufacturing impurity [2]. However, direct DBTDL-to-SNOCT substitution in HR slabstock formulations requires reformulation to address the 'cold flow' dimensional stability phenomenon; successful DBTDL-free HR foams have been demonstrated using sag factor variation (vSag) as a laboratory-scale predictor of block stability [2].

Ring-Opening Polymerization of Lactide for Polylactide (PLA) Production – Proven Industrial Benchmark Initiator

Stannous dioctanoate (employed as tin(II) 2-ethylhexanoate) is the most widely used industrial initiator for the ring-opening polymerization of L-lactide to produce high-molecular-weight polylactide (PLA) because it provides a fast polymerization rate with a low degree of racemization [3]. Kinetic studies by differential scanning calorimetry have quantified its activation energy for L-lactide bulk polymerization as Ea = 50 ± 5 kJ mol⁻¹ (preexponential constant ln A = 18 ± 1), with propagation rate constants determined across the industrially relevant temperature range of 180–220 °C and catalyst concentrations of 200–1,100 ppm [3]. The polymerization enthalpy ΔH was measured at −19 ± 0.5 kJ mol⁻¹ [3]. These well-characterized kinetic parameters enable precise molecular weight and process control that newer, less-characterized alternative catalysts cannot yet match.

Two-Component Polyurethane Sealants and Adhesives – Rapid On-Demand Cure with Extended Pot Life in Separate Storage

Stannous dioctanoate's rapid hydrolytic degradation in the presence of water—losing activity within hours at ambient temperature [4]—is a functional advantage in two-component (2K) polyurethane sealant and adhesive systems. In 2K formulations, the catalyst is stored separately from moisture-containing components, ensuring extended shelf life (12 months in sealed, dry storage [5]). Upon mixing, the unblocked Sn²⁺ center provides immediate, full catalytic activity, achieving tack-free times of approximately 30–60 minutes and full ambient-temperature cure within 24 hours [6], significantly faster than blocked-amine or latent catalyst systems that require thermal activation. This property is specifically exploited in industrial sealants, cast elastomers, and room-temperature-cure silicone rubber formulations [5].

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